![molecular formula C19H15ClN2S B2965063 2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide CAS No. 478047-87-9](/img/structure/B2965063.png)

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

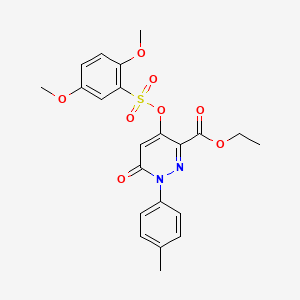

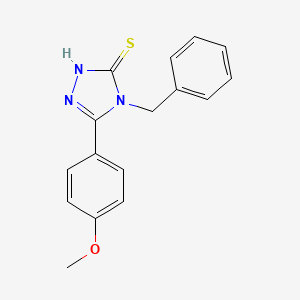

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data like NMR, IR, Mass spectrometry, etc., which are not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. For a detailed chemical reactions analysis, one would need to refer to specialized chemical literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., of this compound are not available in the search results .科学的研究の応用

Photochemical Cyclodehydrogenations and Azo Compounds

Research has demonstrated that substituted azobenzenes undergo photochemical cyclodehydrogenations to yield benzo[c]cinnolines, highlighting a method for synthesizing various benzo[c]cinnoline derivatives through photochemical reactions. This process involves cyclization with either the loss or migration of substituents, suggesting a pathway that could be relevant for understanding or synthesizing derivatives of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" (Badger, Drewer, & Lewis, 1964); (Lewis & Reiss, 1967).

Halogenation Studies

Halogenation reactions of benzo[c]cinnoline have been explored, revealing that electrophilic bromination and chlorination in sulphuric acid yield halogenobenzo[c]cinnolines. This research could inform on the halogenation behavior of chlorobenzyl benzo[c]cinnoline derivatives, providing insight into potential reactivity and applications of such compounds (Barton & Lapham, 1979).

Carbazole Formation via Photochemical Reactions

The study of photochemical formation of carbazole from benzo[c]cinnoline derivatives, including the role of 5,6-dihydrobenzo[c]cinnoline as an intermediate, may offer perspectives on the photoreactivity and potential applications of similar compounds in organic synthesis and materials science (Inoue, Hiroshima, & Miyazaki, 1979).

Aminobenzo[c]cinnolines Synthesis

Reactions of chlorobenzo[c]cinnoline with dialkylamines yielding dimethylaminobenzo[c]cinnolines provide a method for introducing nitrogen-containing functional groups into the benzo[c]cinnoline framework. This type of chemistry could be relevant for modifying "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" to enhance its properties or develop new materials (Lewis & Reiss, 1967).

Isothiourea-Catalyzed Cycloaddition

The development of methods for the synthesis of tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via isothiourea-catalyzed cycloaddition reactions of α-chloro cyclic hydrazones showcases advanced synthetic routes that could potentially be applied to the synthesis or functionalization of "2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide" derivatives (Zhang & Song, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2S/c20-17-8-4-2-6-15(17)12-23-18-11-14-10-9-13-5-1-3-7-16(13)19(14)22-21-18/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWLBRTMNUBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B2964989.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)